molecular formula C29H32N2O2S B185329 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5914-56-7

3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Cat. No. B185329
CAS RN: 5914-56-7
M. Wt: 472.6 g/mol
InChI Key: PIIPGTDLBHILIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism Of Action

The mechanism of action of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Biochemical And Physiological Effects

3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been found to have various biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.

Future Directions

There are many potential future directions for the study of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of interest is its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, its potential use in the treatment of other diseases, such as neurodegenerative diseases, should also be investigated.

Synthesis Methods

The synthesis of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 2-methylprop-2-en-1-ol to form 4-methoxybenzylidene-2-methylprop-2-en-1-ol. This is then reacted with thioacetic acid to form 4-methoxybenzylidene-2-methylprop-2-en-1-ylthioacetate. The final step involves the reaction of this compound with 2-aminobenzoic acid to form the desired spirocyclic compound.

Scientific Research Applications

3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been studied for its potential use in various scientific research applications. One area of interest is its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, making it a potential candidate for further investigation.

properties

CAS RN

5914-56-7

Product Name

3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one

Molecular Formula

C29H32N2O2S

Molecular Weight

472.6 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C29H32N2O2S/c1-20(2)19-34-28-30-26-24-10-6-5-9-22(24)17-29(15-7-4-8-16-29)25(26)27(32)31(28)18-21-11-13-23(33-3)14-12-21/h5-6,9-14H,1,4,7-8,15-19H2,2-3H3

InChI Key

PIIPGTDLBHILIF-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52

Canonical SMILES

CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52

Origin of Product

United States

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